
ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate (ENPC) is a chemical compound that belongs to the pyrazole family. It is a yellow crystalline powder that is soluble in organic solvents. ENPC has been extensively studied due to its potential applications in the field of medicinal chemistry. It is known to possess anti-inflammatory, analgesic, and antipyretic properties.
Mecanismo De Acción
The mechanism of action of ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines and reducing the expression of COX-2. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of the immune response.
Biochemical and Physiological Effects:
This compound has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2. This compound has also been shown to possess antitumor activity against various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is easy to synthesize and has a high purity. Another advantage is that it possesses anti-inflammatory, analgesic, and antipyretic properties, which make it a potential candidate for the development of new drugs. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo. This compound could also be tested for its potential applications in the treatment of various diseases, such as cancer, inflammation, and pain. Additionally, this compound could be used as a starting point for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
This compound is a chemical compound that belongs to the pyrazole family. It possesses anti-inflammatory, analgesic, and antipyretic properties and has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has several advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to fully understand the mechanism of action of this compound and optimize its therapeutic potential.
Métodos De Síntesis
Ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate can be synthesized by the reaction of 1-butyl-3,5-dinitro-1H-pyrazole with ethyl chloroformate in the presence of a base. The reaction yields this compound as a yellow crystalline powder with a purity of over 95%.
Aplicaciones Científicas De Investigación
Ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It is known to possess anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins. This compound has also been shown to possess antitumor activity against various cancer cell lines.
Propiedades
IUPAC Name |
ethyl 1-butyl-4-nitropyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-3-5-6-12-7-8(13(15)16)9(11-12)10(14)17-4-2/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTUUTGGAIMGSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)C(=O)OCC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


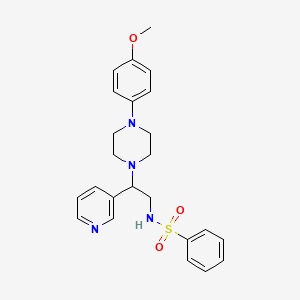
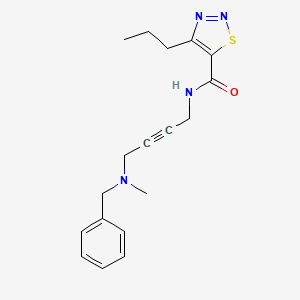
![4-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2424767.png)
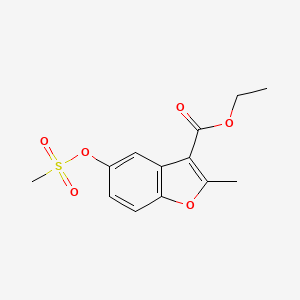
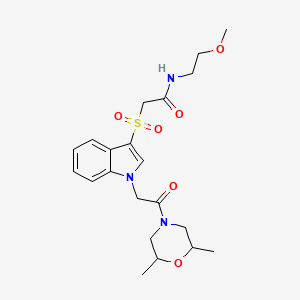
![ethyl 2-[[2-[1-[2-[(4-chlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2424770.png)
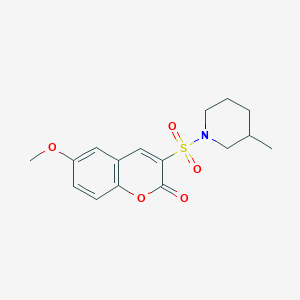
![5-(Difluoromethyl)-2,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2424773.png)
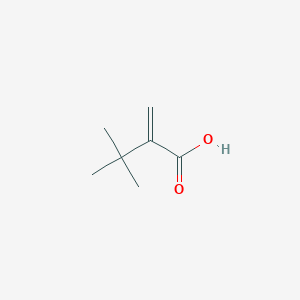
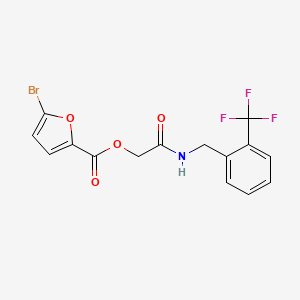

![1-[(2-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2424778.png)
